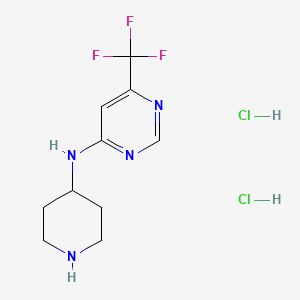

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

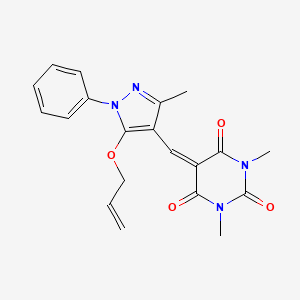

The compound "N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride" is a derivative of pyrimidin-4-amine, which is a core structure in various heterocyclic compounds that exhibit a range of biological activities. The presence of a trifluoromethyl group and a piperidine ring suggests potential for increased pharmacological properties due to the electron-withdrawing nature of the trifluoromethyl group and the basicity of the piperidine nitrogen.

Synthesis Analysis

The synthesis of related pyrimidin-4-amine analogues involves a two-step process starting from dichloropyrimidines. Initially, a condensation reaction with 2-amino-6-trifluoromethylpyridine is carried out in the presence of sodium hydride (NaH), leading to N-arylated pyrimidin-4-amine analogues. Subsequently, these intermediates undergo Suzuki coupling with various substituted aryl/heteroaryl boronic acids or esters to yield a range of novel pyrimidine derivatives . This method is cost-effective and allows for the introduction of diverse substituents into the pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is characterized by the presence of a pyrimidine ring, which can be further functionalized. The introduction of nitrogen-containing auxiliaries, such as piperidine, can lead to the formation of molecular clefts upon metal coordination, as seen in related compounds where ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold form complexes with metals like Zn(II) and Cu(II) . The auxiliary amines can potentially coordinate to metal centers, influencing the stability and geometry of the resulting complexes.

Chemical Reactions Analysis

The chemical reactivity of pyrimidin-4-amine derivatives is influenced by the substituents attached to the pyrimidine ring. For instance, the presence of a piperidine moiety can enhance the interaction with metal ions, as demonstrated by the increased stability of Zn(II) complexes when auxiliary amines are present . Additionally, the electron-withdrawing trifluoromethyl group can affect the electronic properties of the molecule, potentially altering its reactivity in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its molecular structure. The trifluoromethyl group is known for imparting increased lipophilicity and metabolic stability to compounds. The piperidine ring, being a basic nitrogen-containing heterocycle, could affect the compound's solubility and its ability to form salts, which is relevant for the dihydrochloride form. The antimicrobial activity of related compounds containing a piperidine ring and a pyrimidin-4-amine scaffold has been observed, suggesting potential bioactivity for the compound . The characterization of such compounds typically involves techniques like NMR and mass spectrometry, which would also be applicable for the analysis of "this compound".

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

The compound is relevant in the field of synthesis and catalysis. Its structural components, especially the pyrimidine ring, are integral in various synthetic pathways. For instance, tert-butanesulfinamide, a similar compound, is extensively used in the stereoselective synthesis of amines and their derivatives, indicating the significance of such structures in asymmetric synthesis of N-heterocycles (Philip et al., 2020). Similarly, recyclable copper catalyst systems involving compounds like piperidine are crucial for C-N bond-forming cross-coupling reactions, suggesting the potential of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride in such applications (Kantam et al., 2013).

Optical Sensors and Pharmaceuticals

Pyrimidine derivatives, such as the one , are recognized for their utility in creating optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. This aspect is also crucial in their biological and medicinal uses (Jindal & Kaur, 2021). Furthermore, the pyranopyrimidine core, often associated with pyrimidine derivatives, is a key precursor in the medicinal and pharmaceutical industries due to its broad applicability and bioavailability, highlighting the compound's potential in drug development and medical applications (Parmar et al., 2023).

Central Nervous System (CNS) Drugs

Research identifies certain functional chemical groups, like pyrimidine, as potential lead molecules for the synthesis of CNS acting drugs. This highlights the potential of this compound in the development of treatments for CNS disorders (Saganuwan, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7;;/h5-7,14H,1-4H2,(H,15,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOALOTCVEOUZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)

![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)

![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505604.png)

![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2505607.png)